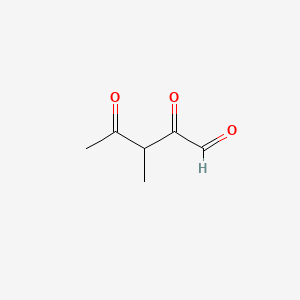
Pentanal, 3-methyl-2,4-dioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2,4-dioxopentanal is an organic compound that belongs to the class of aldehydes and ketones It contains a carbonyl functional group (C=O) and is characterized by its unique structure, which includes both aldehyde and ketone functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,4-dioxopentanal can be achieved through several methods. One common approach involves the oxidation of 3-methyl-2,4-pentanediol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds at room temperature and requires careful control of reaction conditions to prevent over-oxidation.
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-2,4-dioxopentanal may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the oxidation process, and the reaction parameters are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
3-Methyl-2,4-dioxopentanal undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium on carbon (Pd/C)
Major Products Formed
Oxidation: 3-Methyl-2,4-dioxopentanoic acid
Reduction: 3-Methyl-2,4-pentanediol
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
3-Methyl-2,4-dioxopentanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavors.
作用機序
The mechanism of action of 3-Methyl-2,4-dioxopentanal involves its reactivity with nucleophiles and electrophiles. The carbonyl groups in the compound are highly reactive and can form covalent bonds with various molecular targets. This reactivity is exploited in synthetic chemistry to create new compounds and in biological systems to study enzyme-substrate interactions.
類似化合物との比較
Similar Compounds
- 2-Methyl-3-oxobutanal
- 3-Methyl-2,4-pentanediol
- 3-Methyl-2,4-dioxopentanoic acid
Uniqueness
3-Methyl-2,4-dioxopentanal is unique due to the presence of both aldehyde and ketone functionalities within the same molecule This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry
特性
分子式 |
C6H8O3 |
|---|---|
分子量 |
128.13 g/mol |
IUPAC名 |
3-methyl-2,4-dioxopentanal |
InChI |
InChI=1S/C6H8O3/c1-4(5(2)8)6(9)3-7/h3-4H,1-2H3 |
InChIキー |
OQYGUGGUHGKPLC-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C)C(=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride](/img/structure/B13827901.png)
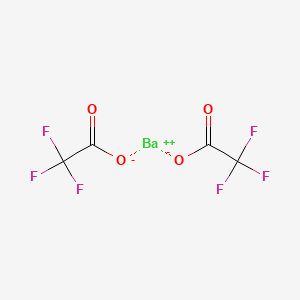

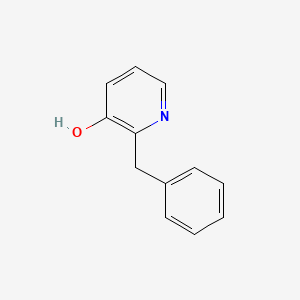
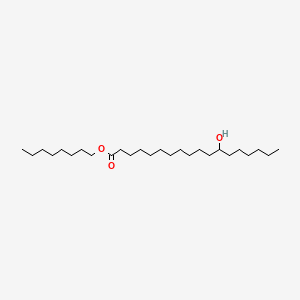
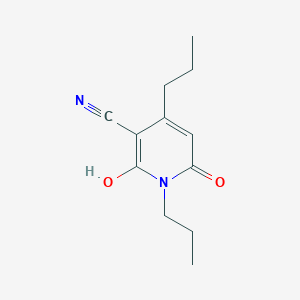
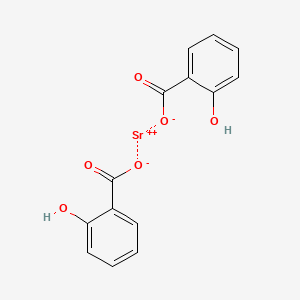

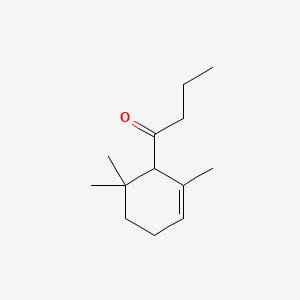
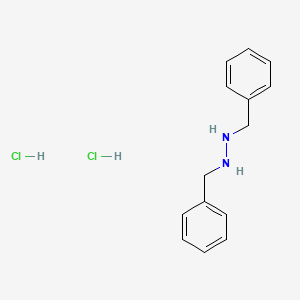

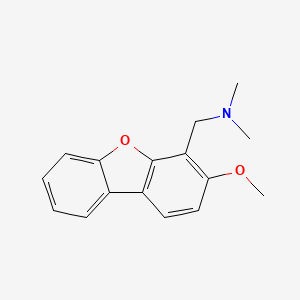
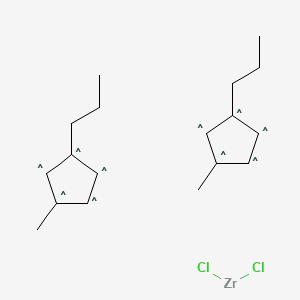
![(Z,5S,8R,9S,10S,13R,14S)-N-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-imine](/img/structure/B13827989.png)
